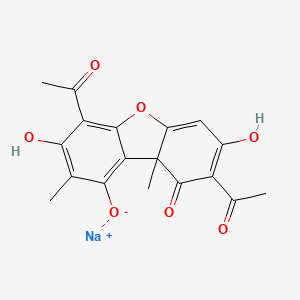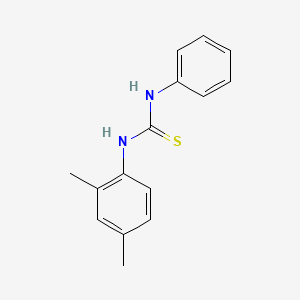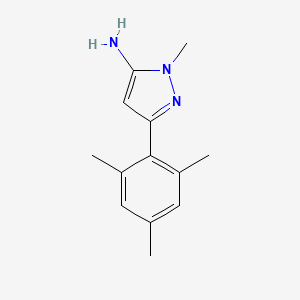
(4-ethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-ethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The general method involves:
- Refluxing o-phenylenediamine with the aldehyde or ketone in an acidic medium.
- Cooling the reaction mixture to room temperature.
- Isolating the product by filtration and purification through recrystallization.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(4-ethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
(4-ethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-ethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits bacterial cell division by targeting the FtsZ protein, which is essential for bacterial cytokinesis.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antiparasitic Activity: The compound disrupts the microtubule formation in parasites, leading to their death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
Albendazole: An antiparasitic drug used to treat various parasitic infections.
Omeprazole: A proton pump inhibitor used to treat acid-related stomach issues.
Uniqueness
(4-ethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol stands out due to its unique combination of an ethoxyphenyl group and an ethyl-benzimidazole moiety. This structure imparts distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C18H20N2O2 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
(4-ethoxyphenyl)-(1-ethylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C18H20N2O2/c1-3-20-16-8-6-5-7-15(16)19-18(20)17(21)13-9-11-14(12-10-13)22-4-2/h5-12,17,21H,3-4H2,1-2H3 |
Clé InChI |
DXZSNADZTIYAFE-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2N=C1C(C3=CC=C(C=C3)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B15147970.png)

![(S)-[(5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B15147991.png)
![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B15147992.png)
![2-(4-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B15147997.png)



![N'-[4-(benzyloxy)phenyl]-N,N-diphenylbutanediamide](/img/structure/B15148035.png)
![2-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4-nitro-phenol](/img/structure/B15148036.png)

